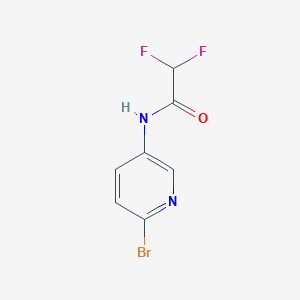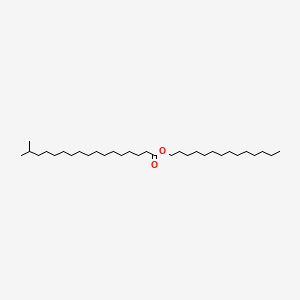![molecular formula C14H22Br2N2O2 B1627112 2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene CAS No. 233753-19-0](/img/new.no-structure.jpg)
2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene is a chemical compound with the molecular formula C14H22Br2N2O2 It is characterized by the presence of two bromine atoms and two diethylamino-ethoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene typically involves the reaction of 2,5-dibromohydroquinone with diethylaminoethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the hydroquinone are replaced by diethylaminoethoxy groups. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atoms.
Reduction: Hydroquinone derivatives with antioxidant properties.
Applications De Recherche Scientifique
2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene involves its interaction with molecular targets through its diethylamino-ethoxy groups. These groups can participate in hydrogen bonding and electrostatic interactions with various biomolecules. The compound’s bromine atoms can also undergo substitution reactions, leading to the formation of new derivatives with different biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis[3-(N,N-diethylamino)-1-oxapropyl]-1,4-dibromobenzene: Similar structure but with different substituents on the benzene ring.
1,2-Bis(N,N-diethylamino)-1,2-di(phenethyl)-1,2-dimethyldisilane: Contains diethylamino groups but with a different core structure.
Uniqueness
2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene is unique due to its specific arrangement of diethylamino-ethoxy groups and bromine atoms on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .
Propriétés
Numéro CAS |
233753-19-0 |
|---|---|
Formule moléculaire |
C14H22Br2N2O2 |
Poids moléculaire |
410.14 g/mol |
Nom IUPAC |
2-[2,5-dibromo-4-[2-(dimethylamino)ethoxy]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C14H22Br2N2O2/c1-17(2)5-7-19-13-9-12(16)14(10-11(13)15)20-8-6-18(3)4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
ROMKKPMBKLIRCX-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC(=C(C=C1Br)OCCN(C)C)Br |
SMILES canonique |
CN(C)CCOC1=CC(=C(C=C1Br)OCCN(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cobalt(3+);propyl 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris(2-oxo-2-propoxyethyl)-3,13,17-tris(3-oxo-3-propoxypropyl)-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoate;dicyanide](/img/structure/B1627030.png)
![3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B1627031.png)









![2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B1627047.png)


